molecular formula C10H7N3 B2590067 3-Aminoquinoline-6-carbonitrile CAS No. 2090903-85-6

3-Aminoquinoline-6-carbonitrile

Cat. No. B2590067
CAS RN: 2090903-85-6
M. Wt: 169.187
InChI Key: IVJBBZGBNDHMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoline-6-carbonitrile is an organic compound that has gained importance in the scientific community as a promising scaffold for the design and development of novel drugs. It has a molecular weight of 169.19 and its IUPAC name is 3-aminoquinoline-6-carbonitrile .


Synthesis Analysis

A facile and efficient synthetic method for 3-aminoquinolines has been reported. The straightforward process starts from easily available triazoles and 2-aminobenzaldehydes .


Molecular Structure Analysis

The molecular formula of 3-Aminoquinoline-6-carbonitrile is C10H7N3 . The InChI code is 1S/C10H7N3/c11-5-7-1-2-10-8 (3-7)4-9 (12)6-13-10/h1-4,6H,12H2 .


Chemical Reactions Analysis

Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .


Physical And Chemical Properties Analysis

3-Aminoquinoline-6-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), a similar compound to 3-Aminoquinoline-6-carbonitrile. The NLO (nonlinear optical) properties (polarizability, first-order hyperpolarizability and dipole moment) were computed using different hybrid functionals. The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .

Optoelectronics

Quinoline derivatives, including 3-Aminoquinoline-6-carbonitrile, are often used in optoelectronics due to their chemical reactivity, thermal stability, electron transfer, and emission capacities. They are essential for the manufacturing of new OLED devices .

Photochemical and Photophysical Research

Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .

Antiproliferative Properties

The antiproliferative properties of the 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, which are similar to 3-Aminoquinoline-6-carbonitrile, were evaluated against selected human cancer cell lines .

Induction of Apoptosis

The potent cytotoxic compounds induce cell cycle arrest at the G2/M phases and trigger apoptosis in the different tested cancer cells .

Structure−Activity Relationship (SAR) Study

The structure−activity relationship (SAR) study showcases the substitution of some specific groups at the 4-, 6-, and 9-positions in the prepared 2-amino-4H-pyrano[3,2-h]quinoline derivatives, which indicates that the lipophilicity manipulates the ability of these moieties against the diverse cell lines .

Mechanism of Action

Target of Action

The primary target of 3-Aminoquinoline-6-carbonitrile is protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with a tetrameric structure . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .

Mode of Action

3-Aminoquinoline-6-carbonitrile interacts with protein kinase CK2, inhibiting its activity . The inhibition of CK2 by 3-Aminoquinoline-6-carbonitrile results in changes to the function of its physiological substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of protein kinase CK2 by 3-Aminoquinoline-6-carbonitrile affects various biochemical pathways. Given that CK2 has numerous physiological substrates, the downstream effects of its inhibition are broad and can include alterations to growth and transcription factors, cell cycle regulators, apoptosis, and stress response .

Pharmacokinetics

The pharmacokinetic properties of 3-Aminoquinoline-6-carbonitrile include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . These properties impact the bioavailability of 3-Aminoquinoline-6-carbonitrile, influencing its distribution within the body .

Result of Action

The molecular and cellular effects of 3-Aminoquinoline-6-carbonitrile’s action are primarily due to the inhibition of protein kinase CK2 . This can lead to changes in the function of CK2’s physiological substrates, affecting cellular processes such as growth, transcription, cell cycle regulation, apoptosis, and stress response .

Safety and Hazards

3-Aminoquinoline-6-carbonitrile may cause skin and eye irritation. It is harmful if inhaled and toxic in contact with skin or if swallowed .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, 3-Aminoquinoline-6-carbonitrile, as a quinoline derivative, may have potential for further studies and applications in these fields.

properties

IUPAC Name

3-aminoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBBZGBNDHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.